(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

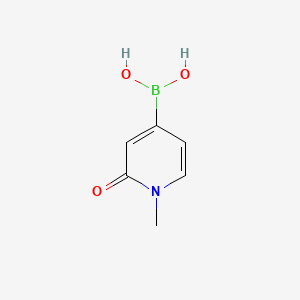

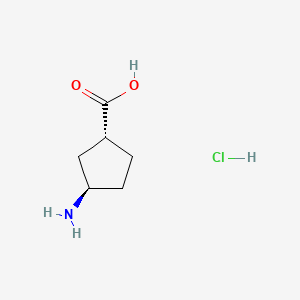

“(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 943831-11-6. It has a molecular weight of 204.39 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BClFO3/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3,11-12H,1H3 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with chlorine, fluorine, and methoxy groups.Chemical Reactions Analysis

Boronic acids, including “this compound”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds.Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Boronic Acid in Drug Development

Boronic acids, including derivatives like (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid, have found significant applications in drug development due to their unique properties. These compounds interact with various biomolecules, leading to potential therapeutic applications. For instance, boronic acids have been incorporated into medicinal chemistry endeavors, showing an increase in the development of new drugs. The FDA and Health Canada have approved several boronic acid drugs, underscoring their potential in enhancing drug potency and improving pharmacokinetic profiles. This review explores the journey of boronic acid compounds from natural occurrences to their integration into drug discovery, highlighting their increasing relevance in medicinal chemistry (Plescia & Moitessier, 2020).

Advances in BODIPY-Based Functional Materials

The BODIPY fluorophores, closely related to boronic acids through boron dipyrrin platforms, have attracted attention for their applications in medical diagnostics and treatment. The structural diversity and modifiability of BODIPY compounds make them suitable for various medical and biological purposes, including drug carrier modification for enhanced therapeutic effects in cancer treatment. The integration of BODIPY into drug carriers allows for real-time imaging of the carriers, offering insights into their distribution and efficiency in vivo. This review highlights the potential of BODIPY in functionalizing drug carriers to achieve better therapeutic outcomes, emphasizing the innovative design of multi-functional BODIPY-based nanocarriers for future challenges (Marfin et al., 2017).

Electrochemical Biosensors and Boronic Acid Derivatives

Electrochemical biosensors based on ferroceneboronic acid (FcBA) and its derivatives represent a significant application area for boronic acids in scientific research. These compounds offer a unique combination of a binding site (boronic acid moiety) and an electrochemically active part (ferrocene residue), making them ideal for constructing biosensors sensitive to various analytes like sugars and glycated hemoglobin (HbA1c). By leveraging the distinct properties of FcBA and its derivatives, researchers have developed non-enzymatic glucose sensors and potential HbA1c sensors for monitoring blood glucose levels over time. This review discusses the progress in the development of FcBA-based electrochemical biosensors, highlighting their application in detecting sugars, HbA1c, fluoride ions, and other analytes (Wang et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating potential harm to the digestive tract, skin, eyes, and respiratory system . Precautionary measures include avoiding the formation of dust and aerosols, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

The primary target of (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction, leading to the formation of new carbon-carbon bonds .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group plays a crucial role in this reaction, contributing to the formation of new carbon-carbon bonds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of new organic compounds, which can have various applications in chemical and pharmaceutical industries .

properties

IUPAC Name |

(2-chloro-4-fluoro-3-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCNIMMFMDOIAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)OC)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50739070 |

Source

|

| Record name | (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50739070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

943831-11-6 |

Source

|

| Record name | (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50739070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591464.png)

![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B591465.png)

![(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride](/img/structure/B591468.png)

![(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B591472.png)

![5'-[Bis(2-acetoxyethyl)amino]-4'-methoxy-2'-(5-nitrothiazol-2-ylazo)acetanilide](/img/structure/B591479.png)

![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)